N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Chemical Reactions Analysis
The chemical reactivity of thiazoles can be influenced by the substituents at position-2 and -4 . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
DNA Interaction and Anticancer Activity
Mixed-ligand copper(II)-sulfonamide complexes, including those with sulfonamide derivatives like N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide, exhibit significant DNA binding, cleavage, and anticancer activities. The interaction with DNA varies depending on the N-sulfonamide derivative, influencing DNA cleavage efficiency and anticancer efficacy, primarily through apoptosis in human tumor cells. This highlights the compound's potential in cancer treatment and its role in understanding DNA interactions (González-Álvarez et al., 2013).
Synthesis and Anticancer Evaluation
Synthesis efforts have led to a variety of compounds with the N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide moiety, showing moderate to excellent anticancer activities across different cancer cell lines. Such compounds are synthesized through complex chemical processes and evaluated against cancer cell lines, suggesting their significant potential as anticancer agents (Ravinaik et al., 2021).
Antimicrobial and Antiproliferative Agents
Derivatives of N-ethyl-N-methylbenzenesulfonamide, incorporating various biologically active moieties, exhibit effective antimicrobial and antiproliferative properties. The synthetic approach and biological screening of these derivatives underscore their utility as potential therapeutic agents in treating infections and controlling cancer cell proliferation (Abd El-Gilil, 2019).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Mode of Action
It is known that the biological outcomes of thiazole derivatives are greatly affected by the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
The physico-chemical properties of thiazole derivatives, such as solubility and stability, may be influenced by environmental factors .
Future Directions
properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S2/c1-14-10-16(3)21(11-15(14)2)30(25,26)23-9-8-18-13-29-22(24-18)17-6-7-19(27-4)20(12-17)28-5/h6-7,10-13,23H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXFCZGWIWASFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide |
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